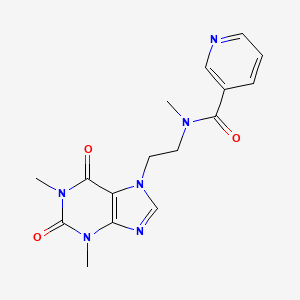
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a pyridine ring substituted with an o-chlorophenyl group and two amino groups at the 2 and 6 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- typically involves the diazotization of o-chloroaniline followed by azo coupling with 2,6-diaminopyridine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: o-Chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2,6-diaminopyridine in a basic medium, typically using sodium hydroxide (NaOH), to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
化学反应分析
Types of Reactions
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino groups and the azo linkage can participate in substitution reactions, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like acyl chlorides or nucleophilic reagents like amines.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the azo compound, potentially breaking the N=N bond.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azo linkage and amino groups play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Pyridine, 2,6-diamino-: Lacks the azo and o-chlorophenyl groups, resulting in different chemical and biological properties.
Pyridine, 3-((p-chlorophenyl)azo)-2,6-diamino-: Similar structure but with a para-chlorophenyl group instead of ortho, leading to variations in reactivity and applications.
Pyridine, 3-((o-methylphenyl)azo)-2,6-diamino-:
Uniqueness
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- is unique due to the presence of both the azo linkage and the o-chlorophenyl group, which confer specific chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
74037-43-7 |
|---|---|
分子式 |
C11H10ClN5 |
分子量 |
247.68 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H10ClN5/c12-7-3-1-2-4-8(7)16-17-9-5-6-10(13)15-11(9)14/h1-6H,(H4,13,14,15) |
InChI 键 |
FMSVBEHFAIKRNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N=NC2=C(N=C(C=C2)N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)

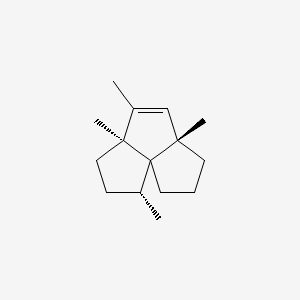
![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)

![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
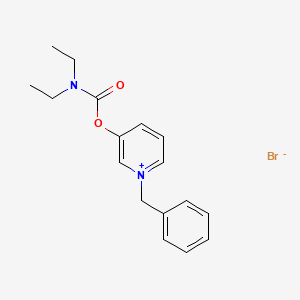
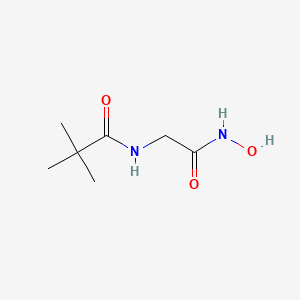
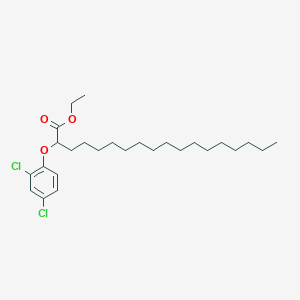
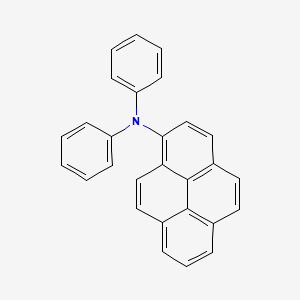
![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
